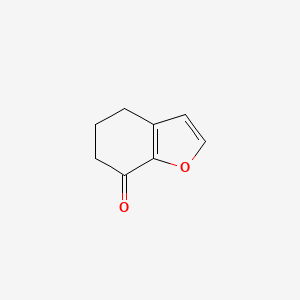

5,6-dihydrobenzofuran-7(4H)-one

Description

Properties

IUPAC Name |

5,6-dihydro-4H-1-benzofuran-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-3-1-2-6-4-5-10-8(6)7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGZDTKCEQEQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462177 | |

| Record name | 7(4H)-Benzofuranone, 5,6-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108153-93-1 | |

| Record name | 7(4H)-Benzofuranone, 5,6-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 5,6-dihydrobenzofuran-7(4H)-one involves the Michael addition of 1,2-cyclohexanedione to β-nitrostyrenes . This reaction typically requires a base catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydrobenzofuran-7(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

5,6-Dihydrobenzofuran-7(4H)-one has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a scaffold for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5,6-dihydrobenzofuran-7(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

4,5,6,7-Tetrahydrobenzofuran-7-ol: A related compound with a similar structure but different functional groups.

7-Methoxy-4,5,6,7-tetrahydrobenzofuran: Another derivative with a methoxy group.

Uniqueness

5,6-Dihydrobenzofuran-7(4H)-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Biological Activity

5,6-Dihydrobenzofuran-7(4H)-one, a compound with the molecular formula , has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a fused benzene and furan ring system, which contributes to its unique reactivity and biological interactions. Its structure allows for various modifications that can enhance its activity against specific biological targets.

Biological Activities

1. Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study evaluated its efficacy against various cancer cell lines, revealing an IC50 value of approximately 9.45 μM, indicating its potential as a PARP-1 inhibitor . This inhibition is crucial for cancer therapy, particularly in tumors with BRCA mutations.

2. Antimicrobial Activity

Another area of interest is the compound's antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains. Its structural features allow it to interact with microbial enzymes or cell membranes, leading to bactericidal effects.

3. Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. It is hypothesized that it may modulate neuroinflammatory pathways and reduce oxidative stress in neuronal cells, thus offering potential therapeutic benefits in neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- PARP-1 Inhibition : The compound interacts with the catalytic site of PARP-1, leading to reduced DNA repair capacity in cancer cells. This mechanism is particularly effective in BRCA-deficient tumors .

- Antimicrobial Action : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Case Study 1: Anticancer Activity

In a study focused on BRCA2-deficient DT40 cells, derivatives of this compound showed selective cytotoxicity. The lead compound demonstrated an IC50 value significantly lower than traditional chemotherapeutics, highlighting its potential as a targeted cancer therapy .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of this compound against various pathogens. Results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its utility as a novel antimicrobial agent.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | Structure | 9.45 | PARP-1 Inhibitor |

| DHBF-7-carboxamide | Structure | 16.2 | PARP-1 Inhibitor |

| Benzofuran Derivative | N/A | Varies | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5,6-dihydrobenzofuran-7(4H)-one derivatives, and how do reaction conditions influence yields?

- Methodological Answer : A two-step synthesis from dihydroxyacetophenone precursors is widely employed. First, hydroxybenzofuranones are synthesized via LiBH₄ reduction of hydroxyacetophenones under anhydrous THF at 0°C. Second, borohydride reduction or catalytic hydrogenation is used to obtain dihydrobenzofuranones. For example, this compound derivatives are prepared via LiBH₄ reduction of 6-hydroxybenzofuran-3(2H)-one, followed by acid quenching and purification via silica gel chromatography (petroleum ether/ethyl acetate eluent) . Reaction temperature, stoichiometry of LiBH₄, and precursor solubility critically affect yields (e.g., low yields in 7-HBF synthesis due to steric hindrance) .

Q. How are NMR spectroscopy and X-ray crystallography used to characterize this compound derivatives?

- Methodological Answer :

- NMR : and NMR data (e.g., chemical shifts for carbonyl groups at δ 190–210 ppm) confirm ring saturation and substituent positions. For example, this compound exhibits distinct methylene proton signals (δ 2.5–3.5 ppm) and carbonyl carbon signals (δ 195–205 ppm) .

- X-ray Crystallography : Single-crystal X-ray studies (e.g., (4R)-3-hydroxy-7-isopropyl-4-methyl derivative) reveal dihedral angles (e.g., 12.5° between fused rings) and hydrogen-bonding networks, critical for confirming stereochemistry and solid-state packing .

Q. What are the common challenges in synthesizing halogenated this compound analogs?

- Methodological Answer : Bromination at the 2-position of hydroxybenzofurans is hindered by low yields due to competing side reactions (e.g., oxidation or ring-opening). For example, 2-bromo-7-HBF synthesis from 2,3-dihydroxybenzaldehyde results in <20% yield, requiring alternative routes like Pd-catalyzed cross-coupling .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and bioactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations predict reaction pathways (e.g., LiBH₄ reduction energetics) and regioselectivity. Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets, such as enzyme active sites (e.g., cytochrome P450 isoforms), guiding structural modifications for enhanced binding affinity .

Q. How do researchers resolve contradictions in spectral data for dihydrobenzofuranone derivatives across studies?

- Methodological Answer : Cross-referencing experimental NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) identifies discrepancies caused by solvent effects or impurities. For example, NMR shifts for carbonyl groups vary by ±5 ppm depending on solvent polarity, necessitating standardized DMSO-d₆ or CDCl₃ conditions .

Q. What strategies improve enantiomeric purity in asymmetric synthesis of this compound derivatives?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Ru-BINAP complexes) are used. For instance, kinetic resolution during LiBH₄ reduction of ketone intermediates achieves >90% ee for (R)-configured derivatives .

Q. How is the biological activity of this compound derivatives evaluated in preclinical studies?

- Methodological Answer :

- In vitro assays : Dose-response curves (IC₅₀ values) for enzyme inhibition (e.g., acetylcholinesterase) or receptor binding (e.g., GPCRs) are generated using fluorescence-based assays .

- In vivo models : Pharmacokinetic studies (e.g., Cmax, t₁/₂) in rodent models assess bioavailability and metabolite profiling via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.